N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide
Description
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide is a fluorene-based carboxamide derivative characterized by a 9-fluorenone core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16-6-2-1-5-14(16)15-8-7-12(10-17(15)18)19(22)20-11-13-4-3-9-23-13/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFLRIXNKYVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-9-oxo-9H-florene-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the dehydration of 1,4-diols.
Attachment to the Fluorene Backbone: The furan ring is then attached to the fluorene backbone through a Friedel-Crafts acylation reaction, where the furan acts as the electrophile.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the fluorene backbone can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced fluorene derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The furan ring can intercalate into DNA, disrupting its structure and function, while the fluorene backbone can interact with proteins, inhibiting their activity. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Fluorene Carboxamides with Alkyl/Aminoalkyl Substituents
Key Compounds :
- N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide (1)
- N-(4-hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide (4)
- N-[2-(dimethylamino)ethyl]-9-oxo-9H-fluorene-4-carboxamide (6)
Structural Differences :
- Compound 1 : Features a 2-hydroxyethyl group on the amide nitrogen, introducing polarity and hydrogen-bonding capacity.
- Compound 4 : Substituted with a 4-hydroxybutyl group, enhancing hydrophilicity and chain flexibility compared to shorter alkyl chains.
Physicochemical Properties :
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Key Functional Group |
|---|---|---|---|---|
| 1 | 295.34 | Not reported | 75 | 2-Hydroxyethyl |
| 4 | 295.34 | 134–136 | 75 | 4-Hydroxybutyl |
| 6 | 294.36 | 103–105 | 88 | Dimethylaminoethyl |
Heterocyclic Fluorene Carboxamides
Key Compounds :
Structural Differences :
Physicochemical Properties :
| Compound | Molecular Weight | Predicted Density (g/cm³) | Predicted pKa |
|---|---|---|---|
| Thiazole Derivative | 382.43 | 1.407±0.06 | 6.43±0.70 |
| Thiophene Derivative | 291.37 | Not reported | Not reported |
Comparison to Target Compound :
- The target compound’s furan group (oxygen-based) vs. thiazole/thiophene (sulfur-based) alters electronic properties.
Fluorene Carboxamides with Halogenated/Alkyl Chains
Structural Differences :
Comparison to Target Compound :
- The bromine and fluorine atoms in this compound increase molecular weight (MW ≈ 447.3) and hydrophobicity compared to the target compound’s furan group. These features may improve blood-brain barrier penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
